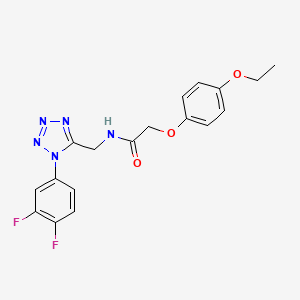

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

Pyrazole derivatives, including those similar to 3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride, have been widely studied for their synthesis and applications. For example, Grotjahn et al. (2002) present syntheses of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5. These compounds serve as precursors for further functionalization, highlighting their versatility in organic synthesis and potential applications in material science and coordination chemistry (Grotjahn et al., 2002).

Corrosion Inhibition

Several studies have explored the use of pyrazole derivatives as corrosion inhibitors for metals. Bouklah et al. (2005) investigated the influence of pyridine–pyrazole compounds on the corrosion inhibition of steel in hydrochloric acid solutions, demonstrating that certain pyrazole compounds could significantly reduce corrosion rates, making them suitable for applications in industrial maintenance and preservation of metal structures (Bouklah et al., 2005).

Material Science and Ligand Design

Pyrazole derivatives have also been investigated for their application in material science and as ligands in coordination chemistry. Khan et al. (2020) explored the synthesis of pyrazole derivatives reacted with terephthaloyl dichloride in the presence of Et3N, aiming to explore their structure in both solution and solid state. This research contributes to the development of new materials with potential applications in nonlinear optical (NLO) devices and coordination chemistry, highlighting the structural versatility and electronic properties of pyrazole-based compounds (Khan et al., 2020).

Fluorescent Properties

The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines for their fluorescent properties have also been reported. Hasan et al. (2011) found that certain triaryl-2-pyrazolines possess fluorescence properties in the blue region of the visible spectrum, indicating potential applications in organic electronics, sensors, and fluorescent markers (Hasan et al., 2011).

properties

IUPAC Name |

3-chloro-4-(chloromethyl)-1-methylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2.ClH/c1-9-3-4(2-6)5(7)8-9;/h3H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVWUTHRZKUYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Cl)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)

![Tert-butyl 3H-spiro[isoindole-1,4'-piperidine]-2-carboxylate](/img/structure/B2674391.png)

![N-(2,3-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2674397.png)

![2-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2674401.png)

![3-[4-(2-Phenylethoxy)phenyl]-2-propenoic acid](/img/structure/B2674402.png)